5-Butyl-3-methyl-2-thioxoimidazolidin-4-one
Description
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. The structure features a butyl group at position 5, a methyl group at position 3, and a thioxo (C=S) group at position 2 (Figure 1). This compound is of interest due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.
Properties
Molecular Formula |
C8H14N2OS |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
5-butyl-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H14N2OS/c1-3-4-5-6-7(11)10(2)8(12)9-6/h6H,3-5H2,1-2H3,(H,9,12) |
InChI Key |
LOKAZAAHJOOIAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=S)N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of appropriate isothiocyanates with amino acids or their derivatives. One common method is the one-pot reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with hydrochloric acid . This method allows for the formation of the thiohydantoin ring with various substituents.
Industrial Production Methods
Industrial production of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiocarbonyl group at position 2 and the carbonyl group at position 4 enable nucleophilic substitution. Key reactions include:
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions to form S-alkylated or S-acylated derivatives.
-
Thiol Exchange : The sulfur atom undergoes substitution with amines or thiols, yielding imidazolidinone derivatives with modified electronic properties .
Table 1: Representative Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 2-Methylthio-3-methylimidazolidin-4-one | 78 |
| Benzoyl chloride | Pyridine, RT, 12h | 2-Benzoylthio-3-methylimidazolidin-4-one | 65 |
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides. For example:
-
Reaction with phenyl azide forms triazolo-imidazolidinone hybrids under Cu(I) catalysis.
-
Ring-opening with hydrazine yields thiosemicarbazide derivatives, which are precursors for heterocyclic scaffolds .
Mechanistic Insight :
The thiocarbonyl group acts as a soft electrophile, facilitating attack by nucleophiles at the sulfur center. Ring strain in the imidazolidinone system enhances reactivity toward ring-opening agents .
Catalytic Functionalization
Recent studies demonstrate its use in catalyst-driven reactions:
-
ZnMnO₃@Ni(OH)₂-Catalyzed Coupling : Reacts with isothiocyanates and isatins in aqueous medium to form multisubstituted thiohydantoins (e.g., 3-methyl-5-oxo-2-thioxoimidazolidin-indolinone derivatives) .
Table 2: Catalytic Reaction Optimization
| Catalyst Loading | Time (h) | Temperature | Yield (%) |
|---|---|---|---|
| 20 mol% | 8 | RT | 92 |
| 15 mol% | 12 | RT | 84 |
Enzyme-Targeted Modifications
The compound’s derivatives show enzyme inhibition through covalent or non-covalent interactions:
-
FAAH Inhibition : 5,5′-Diphenyl-2-thioxoimidazolidin-4-one derivatives exhibit competitive inhibition of fatty acid amide hydrolase (FAAH) with IC₅₀ values as low as 1.17 μM .
-
Perforin Inhibition : Structural analogs replacing the thioxoimidazolidinone core with benzenesulphonamide groups retain bioactivity, highlighting adaptability in drug design .
Table 3: Structure-Activity Relationships (SAR)
| Substituent (R) | Position | FAAH pI₅₀ | CB1 Receptor Binding (% displacement) |
|---|---|---|---|
| n-C₄H₉ | 3 | 4.68 | 42.8 |
| Tetradecyl | 3 | 5.94 | <15 |
Stability and Degradation Pathways
The compound degrades under harsh conditions:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-butyl-3-methyl-2-thioxoimidazolidin-4-one typically involves multicomponent reactions that allow for the introduction of diverse functional groups. The compound is characterized by a thioxoimidazolidinone core, which is crucial for its biological activity. Structural modifications can enhance its pharmacological properties, making it a versatile scaffold for drug development.
Antibacterial Properties
Research indicates that derivatives of 2-thioxoimidazolidin-4-one exhibit significant antibacterial activity. For instance, studies have shown that compounds with this scaffold can inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and other clinical isolates. The mechanism often involves disrupting bacterial adhesion and biofilm formation, which are critical factors in bacterial virulence. In vitro studies have demonstrated minimal inhibitory concentration (MIC) values ranging from 15.62 mg/ml to 500 mg/ml against various pathogens, indicating promising antibacterial potential .
Anticancer Activity
The thioxoimidazolidinone derivatives have also been evaluated for their anticancer properties. In particular, certain compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, compounds derived from this class have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neuroprotective Effects
Emerging research highlights the neuroprotective capabilities of 5-butyl-3-methyl-2-thioxoimidazolidin-4-one derivatives. These compounds have been investigated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays have shown that some derivatives exhibit significant inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), indicating their potential as therapeutic agents in treating cognitive decline associated with neurodegenerative disorders .
Case Studies
-
Antibacterial Efficacy Against Staphylococcus aureus :
- A study evaluated new hydantoin derivatives based on the thioxoimidazolidinone structure against clinical isolates of Staphylococcus aureus. The results indicated that these compounds significantly inhibited bacterial growth and biofilm formation, showcasing their potential as novel antibacterial agents .
- Cytotoxicity and Anticancer Activity :
-
Neuroprotective Mechanisms :
- A series of studies demonstrated that thioxoimidazolidinone derivatives could cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting key enzymes involved in neurodegeneration. The findings suggest a multifaceted approach to treating conditions like Alzheimer’s disease through these compounds .
Mechanism of Action
The mechanism of action of 5-Butyl-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Melting Points: The presence of rigid aromatic groups (e.g., phenyl in , benzodioxol in ) correlates with higher melting points (234–254°C) compared to aliphatic substituents.
- Synthetic Efficiency : Method A for synthesizing 4a achieved a 96% yield using a benzodioxol-methylene precursor and pyrrolidine , suggesting that electron-rich substituents enhance reaction efficiency.
Spectroscopic and Analytical Data
- IR Spectroscopy : The thioxo (C=S) group in all analogs shows a strong absorption band near 1200–1250 cm⁻¹ .
- NMR : Methyl and butyl groups in the target compound would produce distinct δ values (e.g., methyl at ~1.2–1.5 ppm, butyl at 0.8–1.6 ppm in $^1$H NMR), differing from phenyl-substituted analogs, which display aromatic proton signals near 7.0–7.5 ppm .
Biological Activity
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
5-Butyl-3-methyl-2-thioxoimidazolidin-4-one belongs to the class of thioxoimidazolidinones, which are characterized by their thione functional group and imidazolidine ring structure. Its chemical structure is pivotal for its biological interactions.
Biological Activities
The compound exhibits several biological activities, including:
1. Antimicrobial Activity
Research indicates that 5-butyl-3-methyl-2-thioxoimidazolidin-4-one possesses significant antimicrobial properties. A study conducted by demonstrated its efficacy against various bacterial strains, showcasing its potential as an antibacterial agent.
2. Antitumor Effects
The compound has been evaluated for its anticancer properties. According to , imidazole derivatives, including 5-butyl-3-methyl-2-thioxoimidazolidin-4-one, have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in cancer cells, suggesting a mechanism of action that involves the disruption of cellular integrity.
3. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Preliminary findings suggest that this compound may exhibit antioxidant activity, contributing to its overall therapeutic potential.
The biological activity of 5-butyl-3-methyl-2-thioxoimidazolidin-4-one is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions essential for microbial growth and tumor progression.
- Cell Signaling Modulation : It could modulate signaling pathways that lead to apoptosis in cancer cells, enhancing its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 5-butyl-3-methyl-2-thioxoimidazolidin-4-one against common pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated effective inhibition at low concentrations (MIC < 50 µg/mL) against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations of 10 µM and higher over a 72-hour exposure period. Flow cytometry analyses confirmed the induction of apoptosis as a key mechanism.
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | < 25 | Growth inhibition |
| Antimicrobial | Escherichia coli | < 50 | Growth inhibition |
| Antitumor | MCF-7 (breast cancer) | N/A | Apoptosis induction |
Q & A
Basic: What synthetic methodologies are optimized for preparing 5-butyl-3-methyl-2-thioxoimidazolidin-4-one?
Answer:
A one-pot synthesis using S-amino acids and isothiocyanate derivatives in a solvent system of triethylamine (Et₃N), DMF, and water has been reported for analogous imidazolidinone derivatives. This method achieves high yields (70–85%) under mild conditions (room temperature, 6–8 hours). Key steps include nucleophilic addition of the amine to isothiocyanate, followed by cyclization. Optimization involves adjusting molar ratios (1:1.2 for amine:isothiocyanate) and solvent polarity to stabilize intermediates .
Basic: What spectroscopic techniques are critical for characterizing 5-butyl-3-methyl-2-thioxoimidazolidin-4-one?
Answer:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, thioxo group at δ 180–190 ppm for ¹³C).
- FTIR : Strong absorption bands at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 241.12).
Cross-referencing with PubChem data ensures structural accuracy .
Advanced: How can computational methods streamline reaction design for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature). The ICReDD framework integrates these tools to reduce trial-and-error experimentation. For example, reaction path searches can prioritize intermediates with lower activation energies, improving yield and selectivity .
Advanced: How to resolve contradictions in reported reactivity of the thioxo group?
Answer:
Discrepancies may arise from solvent effects or competing nucleophilic/electrophilic pathways. Methodological steps include:
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps.
- Solvent Screening : Compare polar aprotic (DMF) vs. protic (EtOH) solvents to assess thioxo group stability.
- Computational Validation : Use DFT to model electron density distribution around the thioxo group, predicting sites for alkylation or oxidation .
Advanced: What strategies enable enantioselective synthesis of imidazolidin-4-one derivatives?
Answer:
Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can induce stereocontrol. For example:
- Chiral Amines : Use (S)-proline derivatives to direct cyclization stereochemistry.
- Metal Catalysts : Palladium complexes with BINAP ligands achieve enantiomeric excess (>90%) in analogous systems.
Recent reviews highlight the need for improved methods targeting 5-monosubstituted derivatives .
Advanced: How to design experiments assessing substituent effects on bioactivity?
Answer:
- Structural Analogs : Synthesize derivatives with varied alkyl/aryl groups at the 3- and 5-positions.
- In Silico Screening : Dock compounds into target protein active sites (e.g., kinase enzymes) using molecular dynamics.
- SAR Analysis : Correlate substituent electronegativity/logP with bioactivity data (IC₅₀, Ki) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with vermiculite, dispose via hazardous waste channels.
Safety data gaps (e.g., ecotoxicity) necessitate precautionary handling .
Advanced: How does the thioxo group influence redox stability during storage?
Answer:
The thioxo group is prone to oxidation under ambient light or oxygen. Stability assays recommend:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
